

# Application Notes: In Vitro Cytotoxicity of Tofacitinib on Primary Cells

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## Compound of Interest

Compound Name: Tofacitinib

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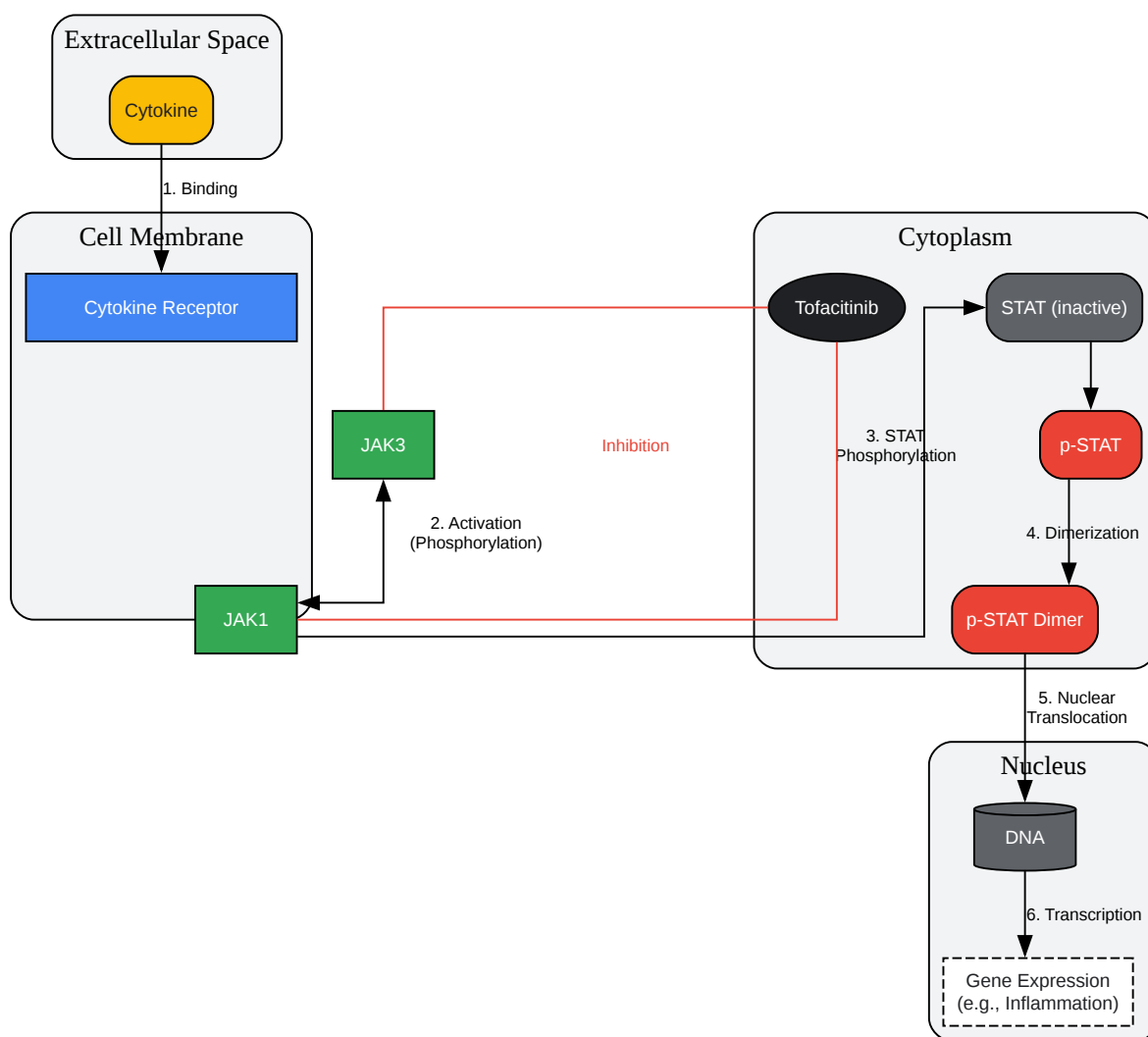
## Introduction

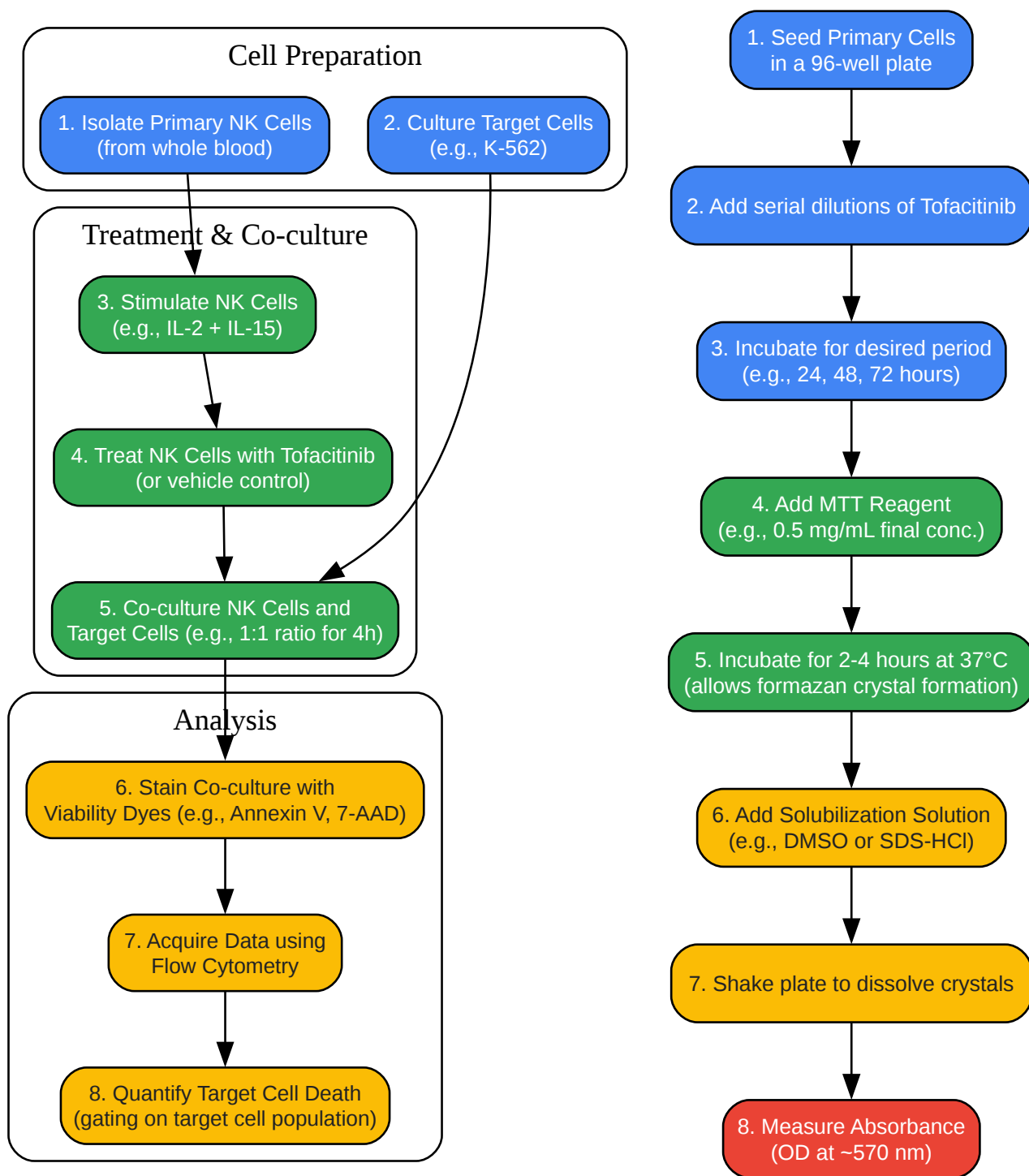
Tofacitinib is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes, playing a crucial role in signal transduction for numerous cytokines and growth factors.[1][2] It primarily inhibits JAK1 and JAK3, thereby interfering with the JAK-STAT signaling pathway.[2][3] This pathway is integral to immune cell activation, proliferation, and function.[4] Understanding the cytotoxic and functional effects of Tofacitinib on primary cells is essential for evaluating its therapeutic potential and off-target effects in drug development. These application notes provide detailed protocols and summarized data for assessing the impact of Tofacitinib on various primary cell types.

## Mechanism of Action: Inhibition of the JAK-STAT Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the associated JAKs into close proximity, allowing them to phosphorylate each other and the receptor itself. This action creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by the activated JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate gene expression.[3] Tofacitinib

exerts its immunomodulatory effects by blocking the kinase activity of JAKs, thus preventing the phosphorylation and subsequent activation of STATs.[\[1\]](#)[\[5\]](#)





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